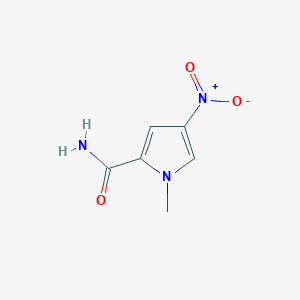

1-methyl-4-nitro-1H-pyrrole-2-carboxamide

Description

The Significance of Pyrrole (B145914) Heterocycles in Chemical Biology and Medicinal Chemistry Research

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a privileged scaffold in the realm of chemical biology and medicinal chemistry. nih.govnih.govepa.govresearchgate.netnih.gov This prominence is underscored by the widespread presence of the pyrrole motif in a vast array of natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities. nih.govnih.gov Marketed drugs containing the pyrrole ring system are utilized for their antipsychotic, anticancer, antibacterial, and antifungal properties, among others. nih.gov The structural features of the pyrrole nucleus, including its planarity, hydrogen bonding capabilities, and susceptibility to functionalization at various positions, make it an ideal building block for the design of molecules that can effectively interact with biological targets. nih.govresearchgate.net

Overview of Nitropyrrole Motifs in Natural Products and Synthetic Compounds

The incorporation of a nitro group onto the pyrrole ring introduces a potent electron-withdrawing feature that can significantly modulate the electronic properties and biological activity of the parent molecule. tandfonline.com While nitropyrrole-containing natural products are relatively rare, they exhibit unique structures and interesting bioactivities. ingentaconnect.comnih.gov Notable examples include the pyrrolomycins, which are polyhalogenated nitropyrroles with potent antimicrobial and anticancer properties. tandfonline.com The nitro group's presence can enhance the biological activity of pyrrole derivatives, including their antibacterial efficacy. nih.gov Synthetic nitropyrroles are important intermediates in the preparation of a variety of biologically active compounds, including antitumor oligopeptides. jmcs.org.mx

Positioning of 1-Methyl-4-nitro-1H-pyrrole-2-carboxamide within Pyrrole Scaffold Research

This compound occupies a strategic position within the broader context of pyrrole scaffold research. It combines three key structural features: the N-methylated pyrrole core, a nitro group at the 4-position, and a carboxamide functional group at the 2-position. The N-methylation can influence the compound's solubility, metabolic stability, and binding interactions. The 4-nitro group, as previously discussed, is a strong electron-withdrawing group that can confer specific biological activities. The pyrrole-2-carboxamide moiety is a well-established pharmacophore found in numerous compounds with diverse biological effects, including antibacterial, antifungal, and anticancer activities. nih.govnih.gov This particular arrangement of functional groups suggests that this compound is a promising candidate for investigation as a bioactive agent.

Scope and Research Objectives for this compound and its Analogues

The primary research objective for this compound and its analogues is to elucidate their potential as therapeutic agents. This encompasses several key areas of investigation:

Synthesis and Chemical Characterization: Developing efficient and scalable synthetic routes to this compound and a library of its analogues.

Biological Evaluation: Screening the parent compound and its analogues for a range of biological activities, with a particular focus on anticancer and antibacterial properties, given the known activities of related compounds.

Mechanism of Action Studies: Investigating the molecular mechanisms by which these compounds exert their biological effects. Based on related structures, a primary hypothesis is the interaction with DNA.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound to understand the contribution of each functional group to its biological activity and to optimize its potency and selectivity.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-nitropyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-8-3-4(9(11)12)2-5(8)6(7)10/h2-3H,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCZMALQWCUZCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl 4 Nitro 1h Pyrrole 2 Carboxamide and Analogous Structures

Classical Pyrrole (B145914) Synthesis Approaches and Their Adaptations for Nitro-Pyrrole Scaffolds

Traditional methods for pyrrole synthesis have been the bedrock of heterocyclic chemistry for over a century. While powerful, their application to complex, functionalized targets like nitro-pyrrole carboxamides often requires significant modification to accommodate sensitive functional groups.

The Paal-Knorr synthesis, first reported in 1884, is arguably the most straightforward and widely used method for preparing pyrroles. wikipedia.orgrgmcet.edu.in The core reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring. wikipedia.orgorganic-chemistry.org

The general mechanism proceeds via the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring. uctm.edu The reaction is versatile, accommodating a wide range of substituents on both the diketone and the amine. wikipedia.org For the synthesis of an N-methylpyrrole like the target compound, methylamine would be the amine of choice.

However, the classical Paal-Knorr reaction often requires harsh conditions, such as prolonged heating under acidic catalysis, which can be detrimental to sensitive functionalities like a nitro group. rgmcet.edu.inresearchgate.net This has led to the development of numerous variants using milder conditions. Modern adaptations employ a variety of catalysts to facilitate the reaction, including:

Iron(III) chloride in water organic-chemistry.org

Magnesium iodide etherate uctm.edu

Silica-supported sulfuric acid rgmcet.edu.in

These modifications allow the reaction to proceed under neutral or weakly acidic conditions, enhancing the compatibility with sensitive substrates that might be required for the synthesis of nitro-pyrrole precursors. organic-chemistry.org

Table 1: Selected Catalysts for Modified Paal-Knorr Pyrrole Synthesis

| Catalyst | Solvent | Conditions | Advantage |

|---|---|---|---|

| Iron(III) chloride | Water | Mild | Economical, environmentally friendly organic-chemistry.org |

| MgI₂ etherate | Dichloromethane | Room Temp | High yields for N-substituted pyrroles uctm.edu |

| Silica sulfuric acid | Solvent-free | Room Temp | Reusable heterogeneous catalyst rgmcet.edu.in |

This table is generated based on data from multiple sources.

The Hantzsch pyrrole synthesis is another cornerstone of heterocyclic chemistry, involving the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgresearchgate.net This multi-component reaction assembles the pyrrole ring in a single step.

The reaction mechanism begins with the formation of an enamine from the β-ketoester and the amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. A subsequent intramolecular cyclization and elimination of water yields the final substituted pyrrole. wikipedia.org

The primary challenge in adapting the Hantzsch synthesis for a nitro-pyrrole target lies in the availability and stability of the required precursors. A nitro-substituted β-ketoester or α-haloketone would be necessary. The reaction conditions are typically basic, which could potentially lead to side reactions involving the nitro group. However, the development of solid-phase synthesis versions of the Hantzsch reaction has demonstrated its flexibility, allowing for the creation of pyrrole-3-carboxamides with high purity, which is structurally related to the target compound. nih.gov

The Knorr pyrrole synthesis is a widely utilized method that involves the condensation of an α-amino-ketone with a compound containing an activated methylene group, such as a β-ketoester. pharmaguideline.comwikipedia.org A key feature of this synthesis is that the requisite α-amino-ketones are highly reactive and prone to self-condensation, so they are typically generated in situ. wikipedia.org The most common method involves the reduction of an α-oximino-ketone using zinc in acetic acid. wikipedia.org

The mechanism involves the initial condensation of the amine and ketone to form an enamine, which then cyclizes, eliminates water, and tautomerizes to the aromatic pyrrole. youtube.com The applicability of the Knorr synthesis to nitro-pyrrole scaffolds would depend on the strategic placement of the nitro group on one of the starting materials. For instance, a β-ketoester bearing a nitro group could potentially be used. The reductive conditions (zinc/acetic acid) used to generate the α-amino-ketone must be compatible with the nitro group, which can be a significant challenge as nitro groups are readily reduced under these conditions.

Contemporary and Novel Synthetic Strategies for Nitro-Pyrrole Carboxamides

Modern synthetic chemistry has introduced new catalytic methods that offer milder conditions, greater efficiency, and broader functional group tolerance, making them highly suitable for constructing complex molecules like 1-methyl-4-nitro-1H-pyrrole-2-carboxamide.

A novel and highly efficient strategy for pyrrole synthesis involves the reductive cyclization of nitrodienes. unimi.it This method utilizes a palladium complex with a phenanthroline ligand as the catalyst and carbon monoxide as the reductant. unimi.it The reaction proceeds through the activation of a C-H bond and results in the formation of the pyrrole ring with carbon dioxide as the only stoichiometric byproduct. unimi.it

A significant advantage of this methodology is its excellent functional group tolerance. The reaction accommodates both strongly electron-donating and electron-withdrawing substituents on the nitrodine precursor. unimi.it This makes it an exceptionally promising route for accessing nitro-substituted pyrroles. The starting nitrodienes can be readily synthesized in two steps via a cross-aldol condensation followed by a Henry (nitro-aldol) reaction. unimi.it

Table 2: Examples of Pyrrole Synthesis via Reductive Cyclization of Nitrodienes

| Entry | Nitrodine Substituent (R) | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-NMe₂ | 2-(4-dimethylaminophenyl)-1H-pyrrole | 95 |

| 2 | 4-CF₃ | 2-(4-(trifluoromethyl)phenyl)-1H-pyrrole | 75 |

| 3 | 4-OMe | 2-(4-methoxyphenyl)-1H-pyrrole | 80 |

Data extracted from a study on palladium-catalyzed reductive cyclization of nitrodienes. unimi.it

This approach represents a significant advancement, directly incorporating a nitro-group precursor into a cyclization reaction that forms the pyrrole core under relatively mild conditions.

Palladium catalysis has become a powerful tool for the synthesis and functionalization of heterocyclic compounds, including pyrroles. organic-chemistry.org These methods often provide access to substitution patterns that are difficult to achieve through classical means.

One such approach is the palladium(II)-catalyzed oxidative synthesis from N-homoallylicamines and arylboronic acids. This reaction proceeds through a cascade of C-C and C-N bond formations, involving an oxidative arylation of the alkene followed by an intramolecular aza-Wacker cyclization to form the pyrrole ring. organic-chemistry.org

Another powerful technique is the direct C-H arylation of pre-formed pyrrole rings. nih.gov This method allows for the late-stage introduction of aryl groups onto the pyrrole scaffold. For a target like this compound, one could envision starting with a simpler pyrrole and using palladium-catalyzed reactions to introduce the necessary substituents, although direct nitration is often a more common route for introducing the nitro group.

Furthermore, palladium catalysis is instrumental in preparing key precursors for classical syntheses. For example, Pd-catalyzed carbonylative conjugate addition of dialkylzinc reagents to unsaturated carbonyls can be used to construct the 1,4-dicarbonyl compounds required for the Paal-Knorr synthesis. uctm.edu These contemporary catalytic methods provide a versatile and modular toolkit for assembling highly functionalized nitro-pyrrole carboxamides.

Microwave-Assisted Synthesis of Pyrroles and Nitropyrroles

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and reduced reaction times compared to conventional heating methods. pensoft.netresearchgate.net This approach is particularly beneficial in the synthesis of heterocyclic compounds like pyrroles. eurekaselect.com The application of microwave irradiation in Paal-Knorr condensation, a primary route for pyrrole synthesis, has been shown to significantly shorten reaction times and improve yields. pensoft.net

The benefits of microwave technology stem from its ability to directly and efficiently heat the reaction mixture, leading to rapid temperature increases. pensoft.net This has been successfully applied to various pyrrole synthesis methods, including the Paal-Knorr, Hantzsch, Clauson-Kaas, and Barton-Zard reactions. pensoft.net For instance, the synthesis of various pyrroles through Paal-Knorr condensation from β-ketoesters was achieved in 2 to 10 minutes at 120–150 °C using a microwave reactor, with yields ranging from 65% to 89%. pensoft.net Another protocol using a microwave-mediated Paal-Knorr conversion in the presence of CaCl₂·2H₂O as a non-toxic Lewis acid catalyst also demonstrated the efficiency of this method. pensoft.net

The technology is not limited to simple pyrroles; it has been employed to create more complex structures, including novel pyrrolo[2,3-b]pyrrole derivatives, which have shown various biological activities. nih.gov The use of microwave irradiation aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. researchgate.neteurekaselect.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Paal-Knorr Pyrrole Synthesis

| Starting Materials | Catalyst/Conditions (Conventional) | Time (Conventional) | Conditions (Microwave) | Time (Microwave) | Yield (Microwave) | Reference |

|---|---|---|---|---|---|---|

| 1,4-Diketones, Amines | Toluene, reflux | 12 h | Acetic Acid | 2-10 min | 65-89% | pensoft.net |

| 2,5-Hexanedione, Amines | CaCl₂·2H₂O | Not specified | CaCl₂·2H₂O | Not specified | High | pensoft.net |

Cascade and One-Pot Reactions for Pyrrole Construction

Cascade and one-pot reactions offer significant advantages in organic synthesis by increasing operational efficiency, reducing waste, and allowing for the rapid construction of complex molecules from simple precursors. nih.govmdpi.com These strategies have been extensively developed for the synthesis of polysubstituted pyrroles. nih.gov

A variety of catalytic systems have been employed to trigger these cascade sequences. For example, a gold-catalyzed cascade reaction has been used to synthesize fused pyrroles in a one-pot, two-step process. nih.gov This method involves the initial condensation of an N-alkynylhydroxammonium salt with an enolizable ketone, followed by the addition of a gold catalyst that initiates a cascade featuring a 3,3-sigmatropic rearrangement. nih.gov Similarly, a Pd(TFA)₂-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines provides a one-pot method for preparing highly substituted pyrroles in moderate to excellent yields. mdpi.com

Organocatalysis also plays a crucial role in one-pot pyrrole synthesis. A straightforward route to densely substituted 3-formyl pyrroles involves a formal [3+2] cycloaddition based on the one-pot cascade reaction of substituted 1,4-ketoaldehydes and imines in the presence of an amine catalyst. nih.gov Another efficient one-pot construction of polysubstituted pyrroles utilizes a multicomponent reaction of 1,2-diones, aryl amines, and aldehydes catalyzed by 4-methylbenzenesulfonic acid monohydrate (TsOH·H₂O). nih.gov These methods demonstrate the versatility of cascade reactions in building diverse pyrrole scaffolds by combining multiple bond-forming events in a single operation. researchgate.netacs.org

Table 2: Examples of One-Pot and Cascade Reactions for Pyrrole Synthesis

| Reaction Type | Catalytic System | Key Reactants | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Gold-Catalyzed Cascade | BrettPhosAuNTf₂ | N-alkynylhydroxamines, enolizable ketones | Fused polycyclic pyrroles | Moderate to Good | nih.gov |

| [4+1] Annulation | Pd(TFA)₂ | α-alkenyl-dicarbonyls, primary amines | Highly substituted pyrroles | Moderate to Excellent | mdpi.com |

| Multicomponent Reaction | TsOH·H₂O | 1,2-diones, aryl amines, aldehydes | Polysubstituted pyrroles | 42-87% | nih.gov |

Specific Synthetic Routes to 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic Acid and Subsequent Amidation

The synthesis of the target compound, this compound, requires a multi-step approach involving the formation of the pyrrole ring, followed by functional group manipulations including nitration, N-methylation, and amidation.

A plausible synthetic pathway begins with the construction of a pyrrole-2-carboxylic acid scaffold. One approach involves the reaction of D-glucosamine with pyruvic acid, which has been optimized to produce pyrrole-2-carboxylic acid (PCA) in a 50% yield. researchgate.net The Paal-Knorr synthesis, reacting a 1,4-dicarbonyl compound with an amine, is another fundamental method for creating the pyrrole ring. organic-chemistry.org

Once the 4-nitro-1H-pyrrole-2-carboxylic acid intermediate is obtained, the next step is N-methylation. biosynth.com This can typically be achieved using a methylating agent such as methyl iodide.

The final step is the conversion of the carboxylic acid to a carboxamide. This amidation reaction is a standard transformation in organic chemistry. It can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride (e.g., using thionyl chloride or oxalyl chloride), followed by reaction with ammonia or an appropriate amine. chim.it This general methodology for converting pyrrole carboxylic acids to amides is well-established in the synthesis of biologically active molecules. researchgate.net

Synthesis of Related Nitropyrrole-Based Intermediates for Complex Structures

Nitropyrrole moieties are key components of several biologically active marine natural products, such as the nitropyrrolin and heronapyrrole families. chim.itresearchgate.net The synthesis of these complex molecules relies on the efficient preparation and elaboration of nitropyrrole-based intermediates. researchgate.net

A significant challenge in working with nitropyrroles is the electron-withdrawing nature of the nitro group, which can deactivate the pyrrole ring towards certain reactions. Research has shown that the use of electron-rich N-protecting groups, such as benzyloxymethyl (BOM), can enable previously difficult palladium-mediated cross-couplings on 2-nitropyrrole systems to proceed in high yield. researchgate.net

The Sonogashira cross-coupling has been identified as an effective method for assembling the core structure of these natural products. For example, the coupling of a 4-iodo-2-nitropyrrole intermediate with an appropriate alkyne provides a convergent route to the 2-nitro-4-alkylpyrrole core, which is central to the synthesis of nitropyrrolins A and B. researchgate.net One-pot, three-component cyclization reactions involving nitroalkenes, dicarbonyl compounds, and amines also provide a direct route to functionalized pyrroles that can serve as nitropyrrole precursors. ekb.eg These synthetic strategies provide access to the medicinally relevant 2-nitropyrrole motif, enabling the synthesis and study of complex natural products. researchgate.net

Optimization Strategies for Reaction Efficiency and Yield in Pyrrole Synthesis

Optimizing reaction conditions is crucial for maximizing efficiency and yield in the synthesis of pyrroles. The classical Paal-Knorr synthesis, while versatile, often requires harsh conditions such as prolonged heating in acid. researchgate.net Numerous modifications have been developed to address these limitations and create milder, more efficient protocols. uctm.edu

Key optimization strategies include:

Catalyst Selection: The choice of catalyst can dramatically impact reaction rates and yields. The use of Lewis acids like MgI₂ etherate or metal triflates has been shown to improve the efficiency of the Paal-Knorr reaction. uctm.edu More recently, environmentally benign catalysts such as bismuth nitrate and silica-supported bismuth(III) chloride have been employed to enhance reaction rates. uctm.edu

Solvent Choice and Solvent-Free Conditions: The reaction medium is a critical parameter. The use of ionic liquids or deep eutectic solvents can provide higher yields and simpler work-up procedures. researchgate.net In some cases, reactions can be run under solvent-free conditions, particularly with microwave irradiation or ultrasound, which aligns with green chemistry principles. researchgate.net

Energy Input: As discussed previously, microwave irradiation is a highly effective method for reducing reaction times and improving yields. researchgate.net Ultrasound irradiation is another alternative energy source that has been used to promote pyrrole synthesis, often resulting in significant yield improvements in short reaction times. researchgate.net

Enzymatic Catalysis: Biocatalysis offers a green and efficient alternative for specific transformations. For instance, lipase has been used to catalyze the synthesis of pyrrole disulfides, with optimization of temperature and catalyst loading leading to yields up to 88%. mdpi.com This highlights the potential of enzymes in developing sustainable synthetic routes. mdpi.com

By systematically adjusting these parameters—catalyst, solvent, energy source, and reaction time—chemists can significantly improve the efficiency, yield, and environmental footprint of pyrrole synthesis. researchgate.netmdpi.com

Chemical Reactivity and Derivatization Strategies of the 1 Methyl 4 Nitro 1h Pyrrole 2 Carboxamide Core

Functionalization of the Pyrrole (B145914) Nucleus

The pyrrole core of 1-methyl-4-nitro-1H-pyrrole-2-carboxamide is amenable to several types of chemical modifications, allowing for the introduction of new functionalities and the construction of more elaborate structures. The reactivity is largely dictated by the electronic nature of the existing substituents on the pyrrole ring.

Electrophilic Substitution Reactions on the Pyrrole Ring System

The pyrrole ring is inherently an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. However, in the case of this compound, the ring is substituted with two electron-withdrawing groups: the carboxamide at the C2 position and the nitro group at the C4 position. These groups significantly deactivate the pyrrole nucleus towards electrophilic attack by reducing its electron density. acs.orgnih.gov

Electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, would therefore be expected to proceed under harsher conditions than with unsubstituted or activated pyrroles. masterorganicchemistry.commasterorganicchemistry.com The directing effects of the existing substituents place the C5 position as the most probable site for an incoming electrophile. The C5 position is para to the C2-carboxamide and meta to the C4-nitro group, making it the least deactivated of the available positions (C3 and C5). Electrophilic attack at the C3 position would be less favored due to its ortho proximity to two deactivating groups. While specific examples of electrophilic substitution on this exact molecule are not extensively documented, the principles of physical organic chemistry provide a clear prediction of its reactivity profile. libretexts.org

Chemical Modifications of the Nitro Group for Further Functionalization

The nitro group at the C4 position is a key functional handle for derivatization, primarily through its reduction to an amino group. This transformation is fundamental for the construction of larger, multi-unit structures, as the resulting 4-amino-1-methyl-1H-pyrrole-2-carboxamide is a critical precursor for subsequent amide bond formations. mdpi.com

The reduction of an aromatic nitro group is a well-established chemical transformation and can be achieved using various reagents. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Raney Nickel. This method is often clean and efficient.

Metal-Acid Systems: A frequently employed method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. semanticscholar.org For instance, the reduction of 4-nitropyridine-N-oxide with iron and mineral acids yields 4-aminopyridine (B3432731) effectively. semanticscholar.org

This reduction converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, which dramatically alters the electronic properties of the pyrrole ring and provides a nucleophilic site for further reactions, most notably for building polypyrrolic chains.

Derivatization of the Carboxamide Moiety

The carboxamide group at the C2 position offers another site for introducing molecular diversity. This is typically achieved by forming the amide bond between a 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid precursor (or its activated form, such as an acid chloride) and a wide array of primary or secondary amines. khanacademy.org This strategy allows for the attachment of various side chains, which can be tailored to modulate the molecule's physical, chemical, and biological properties.

For example, in the synthesis of DNA minor groove binders, amines containing basic functional groups (e.g., dimethylaminopropylamine) are often used. The incorporation of these positively charged groups at physiological pH enhances water solubility and promotes electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. The synthesis often proceeds from an activated precursor like 4-nitro-1-methyl-2-trichloroacetylpyrrole, which reacts readily with amines to form the desired carboxamide. mdpi.com

| Amine Reactant | Resulting Carboxamide Product | Purpose of Derivatization |

|---|---|---|

| Ammonia | This compound | Core scaffold structure. |

| N,N-dimethylethylenediamine | N-(2-(dimethylamino)ethyl)-1-methyl-4-nitro-1H-pyrrole-2-carboxamide | Introduce a basic side chain for improved solubility and DNA interaction. |

| 4-(3-aminopropyl)morpholine | 1-methyl-N-(3-morpholinopropyl)-4-nitro-1H-pyrrole-2-carboxamide | Incorporate a morpholine (B109124) moiety for modifying pharmacokinetic properties. mdpi.com |

| N,N-dimethylaminopropylamine | N-(3-(dimethylamino)propyl)-1-methyl-4-nitro-1H-pyrrole-2-carboxamide | Attach a flexible, positively charged tail group for DNA binding. mdpi.com |

Utilization as a Building Block in Complex Molecular Architectures

The true synthetic utility of this compound is realized when it is employed as a modular building block for the assembly of larger, functional molecules. Its defined structure and reactive handles make it ideal for constructing oligomeric systems with specific shapes and functionalities.

Synthesis of Modified DNA Minor Groove Binders Incorporating Nitropyrrole Carboxamides

One of the most significant applications of this nitropyrrole scaffold is in the synthesis of DNA minor groove binders. mdpi.com These are small molecules designed to fit snugly into the minor groove of the DNA double helix, often with a preference for AT-rich sequences. nih.gov Natural products like Netropsin and Distamycin A, which are composed of linked N-methylpyrrole carboxamide units, serve as the inspiration for these synthetic analogues. researchgate.net

The this compound core provides the necessary crescent shape that complements the curvature of the DNA minor groove. nih.gov The amide N-H groups and pyrrole N-methyl groups are positioned to form specific hydrogen bonds with the bases on the floor of the groove, enabling sequence-specific recognition. nih.gov By linking several of these units together, chemists can create molecules that recognize longer, specific DNA sequences, which has potential applications in gene regulation. nih.govnih.gov

| DNA Minor Groove Binder (or intermediate) | Key Structural Feature | Significance |

|---|---|---|

| Distamycin A | Three N-methylpyrrole-2-carboxamide units | Natural product lead structure, binds to AT-rich DNA sequences. researchgate.net |

| Synthetic Polyamides (Py-Im Polyamides) | Chains of N-methylpyrrole (Py) and N-methylimidazole (Im) carboxamides | Programmable for recognizing specific DNA sequences, including GC pairs. nih.govnih.gov |

| Nitropyrrole-containing Dimers and Trimers | Linked nitropyrrole carboxamide units | Serve as key intermediates for building longer, sequence-specific DNA binders. mdpi.com |

Construction of Poly-pyrrolic Structures from Pyrrole-2-carboxamide Units

The construction of di-, tri-, and polypyrrolic structures relies on an iterative synthetic strategy that leverages the functional groups of the this compound building block. The process involves a repeating cycle of two key reactions:

Nitro Group Reduction: The nitro group of a pyrrole unit is reduced to an amine, as described in section 3.1.2.

Amide Bond Formation: The newly formed amino-pyrrole is then coupled with the carboxylic acid of a second nitropyrrole unit. This reaction is typically mediated by standard peptide coupling reagents (e.g., HATU, EDC) or by activating the carboxylic acid as an acid chloride. nih.govucl.ac.ukunimi.it

By repeating this sequence, oligomers of defined length and sequence can be synthesized. For instance, coupling 4-amino-1-methyl-1H-pyrrole-2-carboxamide with 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid creates a dipyrrole structure. This dimer still contains a terminal nitro group, which can be reduced in the next cycle to allow for the addition of a third unit. This robust and modular approach has enabled the synthesis of a vast library of DNA-binding polyamides with diverse affinities and sequence specificities. mdpi.com

Molecular Interactions and Biological Mechanisms Investigated in Vitro

Exploration of Molecular Targets and Pathways

Scientific literature from the conducted searches does not provide evidence of in vitro studies investigating the inhibitory activity of 1-methyl-4-nitro-1H-pyrrole-2-carboxamide against the enzymes Dihydrofolate Reductase (DHFR) or Enoyl-Acyl Carrier Protein Reductase (ENR). While various pyrrole-containing compounds have been explored as potential inhibitors for these enzymes, specific data on this compound is not available.

The this compound scaffold is a recognized structural motif utilized in the synthesis of more complex molecules designed to bind to the minor groove of DNA. Research has demonstrated that its parent compound, 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid, serves as a crucial building block for constructing polyamides intended to target specific DNA sequences.

In these synthetic schemes, the carboxylic acid is activated and coupled with other amine-containing pyrrole (B145914) or imidazole (B134444) rings to elongate the polyamide chain. The resulting oligomers are designed to fit snugly within the DNA minor groove, where the individual rings can form hydrogen bonds with the bases of the DNA, allowing for sequence-specific recognition. The this compound unit, therefore, functions as a fundamental component of these larger DNA-binding ligands rather than being studied as an independent DNA binder.

The table below lists examples of more complex molecules synthesized using the 1-methyl-4-nitro-1H-pyrrole core structure, which are designed for DNA minor groove interaction.

| Derivative Incorporating the Core Structure | Intended Purpose / Target |

| 1-(3-azidopropyl)-4-(1-methyl-4-nitro-1H-pyrrole-2-carboxamido)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide | Intermediate for modified DNA minor-groove binders |

| 4-Amino-1-methyl-N-(1-methyl-5-(propylcarbamoyl)-1H-pyrrol-3-yl)-1H-pyrrole- 2-carboxamide | Component of a DNA minor groove binding alkylating agent |

Direct studies detailing the induction of apoptosis in cancer cell lines by this compound are not available in the reviewed literature. However, research on its immediate precursor, 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid, indicates that this related molecule exhibits cytotoxic effects against cancer cells. It is suggested that this cytotoxicity arises from its interaction with DNA, leading to the inhibition of protein synthesis. While this finding points to the potential of the core chemical scaffold to modulate cellular pathways leading to cell death, specific experimental evidence confirming apoptosis induction by the carboxamide derivative itself has not been reported.

There is no available information from the searched scientific literature regarding in vitro studies on the impact of this compound on cytokine modulation.

No studies were found in the scientific literature that investigate the inhibitory effect of this compound on human monoamine oxidase B (hMAOB) or other related enzymes.

Cellular Level Investigations and Efficacy in Model Systems

Direct investigations into the cellular uptake, mechanism of action, or efficacy of this compound as a standalone agent in cellular model systems are not detailed in the available research. Its primary role in the scientific literature is that of a synthetic intermediate used to construct larger, more complex molecules, particularly DNA minor groove binders. The biological activities of these resulting polyamides are then studied, but these activities cannot be directly attributed to the precursor compound alone. The reported cytotoxicity of its parent carboxylic acid against cancer cells suggests that the core structure may possess biological activity warranting further investigation.

Evaluation of Antimicrobial Activity in Bacterial Strains

The antimicrobial potential of pyrrole-2-carboxamide derivatives has been demonstrated against a range of bacterial pathogens. The introduction of a nitro group on the pyrrole ring, in particular, has been shown to enhance antibacterial activity. encyclopedia.pub This enhancement is attributed to the electron-withdrawing nature of the nitro group, which can influence the molecule's electronic properties and its ability to interact with bacterial targets.

Research on synthetic nitro-pyrrolomycins, which are related nitro-pyrrole compounds, has shown improved minimal bactericidal concentrations (MBC) against both Gram-positive and Gram-negative bacteria when compared to their non-nitrated counterparts. mdpi.com For instance, certain nitro-pyrrolomycins have demonstrated significant activity against Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.comnih.gov The antimicrobial action of nitroaromatic compounds is often linked to the reduction of the nitro group within the bacterial cell, leading to the formation of toxic radical species that can damage DNA and other vital cellular components. encyclopedia.pub

Various studies on other pyrrole-2-carboxamide derivatives have reported their minimum inhibitory concentrations (MIC) against several bacterial strains. While data for this compound is not available, the table below summarizes the activity of some related pyrrole-carboxamide compounds against various bacteria.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrrole-2-carboxamide derivative (4i) | Klebsiella pneumoniae | 1.02 | researchgate.net |

| Pyrrole-2-carboxamide derivative (4i) | Escherichia coli | 1.56 | researchgate.net |

| Pyrrole-2-carboxamide derivative (4i) | Pseudomonas aeruginosa | 3.56 | researchgate.net |

| 4-phenylpyrrole-2-carboxamide (5c) | Escherichia coli | 6.05 | biomedres.us |

| 4-phenylpyrrole-2-carboxamide (5c) | Pseudomonas aeruginosa | 6.05 | biomedres.us |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Staphylococcus aureus | 3.12 - 12.5 | nih.gov |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Escherichia coli | 3.12 - 12.5 | nih.gov |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Mycobacterium tuberculosis H37Rv | 3.125 | nih.gov |

Assessment of Anticancer Activity in Cell Lines

The anticancer potential of pyrrole-containing compounds is well-documented, with many derivatives exhibiting cytotoxic effects against various cancer cell lines. researchgate.net The structural components of this compound, namely the methyl-pyrrole and carboxamide groups, are features found in other compounds with demonstrated anticancer activity.

For instance, 5-methyl-2-carboxamidepyrrole-based molecules have been identified as promising anticancer candidates. nih.gov These compounds have been shown to inhibit enzymes such as microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), which is involved in inflammation and cancer progression. nih.gov

Furthermore, studies on synthetic nitro-pyrrolomycins have revealed their ability to inhibit the proliferation of colon (HCT116) and breast (MCF 7) cancer cell lines. nih.gov The presence of the nitro group on the pyrrole ring appears to be a crucial factor for this activity. The cytotoxic mechanism of such compounds can involve various pathways, including the induction of apoptosis and cell cycle arrest.

While specific IC50 values for this compound are not available in the literature, the following table presents the anticancer activity of some related pyrrole and nitroaromatic compounds against different cancer cell lines.

| Compound Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Nitro-pyrrolomycin (5c) | HCT116 (Colon) | - | nih.gov |

| Nitro-pyrrolomycin (5c) | MCF 7 (Breast) | - | nih.gov |

| Pyrrolizine-5-carboxamide (4b) | MCF-7 (Breast) | 0.30 - 0.92 | nih.gov |

| Pyrrolizine-5-carboxamide (4b) | A2780 (Ovarian) | 0.30 - 0.92 | nih.gov |

| Pyrrolizine-5-carboxamide (4b) | HT29 (Colon) | 0.30 - 0.92 | nih.gov |

| Pyrrolizine-5-carboxamide (5b) | MCF-7 (Breast) | 0.30 - 0.92 | nih.gov |

| Pyrrolizine-5-carboxamide (5b) | A2780 (Ovarian) | 0.30 - 0.92 | nih.gov |

| Pyrrolizine-5-carboxamide (5b) | HT29 (Colon) | 0.30 - 0.92 | nih.gov |

| Pyrrolizine-5-carboxamide (4c) | MCF-7 (Breast) | 0.08 | nih.gov |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Influence of Substituents on Biological Efficacy

The potency and selectivity of 1-methyl-4-nitro-1H-pyrrole-2-carboxamide analogs are highly dependent on the nature and position of substituents on the pyrrole (B145914) ring and the carboxamide moiety.

The nitro group at the C4 position of the pyrrole ring is a critical determinant of biological activity. Its strong electron-withdrawing nature significantly influences the electronic properties of the entire molecule. Research suggests that the antifungal activity of nitropyrrole compounds is associated with the electronegativity conferred by the nitro group, which is transmitted through the pyrrole ring rsc.org. This electronic feature is believed to play a role in the compound's interaction with biological targets. In related compounds like 4-Nitro-1H-pyrrole-2-carboxylic acid, the nitro group has been identified as being responsible for its antiacaridal activity against insects and ticks biosynth.com. The presence of the nitro group can thus be considered a potential enhancer of biological effects rsc.org.

Methylation at the N1 position of the pyrrole ring has a profound impact on the compound's biological activity. SAR studies on a series of pyrrole-2-carboxamide derivatives as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) have demonstrated that the hydrogen on the pyrrole nitrogen is crucial for potency nih.gov. Replacing the pyrrole hydrogen with a methyl group, as seen in this compound, can lead to a significant reduction in activity. For instance, in one study, this modification reduced the anti-TB activity by approximately 50-fold nih.gov. Docking studies suggest this loss of activity is due to the removal of a critical hydrogen bond donor, which prevents the molecule from forming key interactions with target proteins, such as the one between the pyrrole's NH group and the ASP645 residue of MmpL3 nih.gov.

| Compound Modification | Effect on Activity (Anti-TB) | Rationale |

| N-H (Pyrrole) | Baseline Activity | Forms crucial hydrogen bond with target protein nih.gov. |

| N-CH3 (Pyrrole) | ~50-fold decrease | Loss of hydrogen bond donor capability nih.gov. |

| N-CH3 (Pyrrole) & N-CH3 (Amide) | Complete loss of activity | Loss of all key hydrogen bonding interactions nih.gov. |

Design Principles for Optimized Molecular Activity

The optimization of molecular activity for this class of compounds is guided by several key design principles derived from SAR studies. A primary strategy involves a structure-guided approach that utilizes the crystal structure of the target protein, such as MmpL3, in combination with pharmacophore modeling nih.gov. This allows for the rational design of inhibitors that fit precisely into the target's binding site.

Key design principles include:

Maintaining the Pyrrole NH: For certain targets, preserving the hydrogen on the pyrrole nitrogen is essential for maintaining hydrogen bonding interactions crucial for high potency nih.gov.

Incorporating Electron-Withdrawing Groups: Attaching electron-withdrawing substituents, like the nitro group, to the pyrrole ring is a strategy to enhance activity rsc.orgnih.gov.

Adding Bulky Carboxamide Substituents: Introducing large, sterically demanding groups onto the carboxamide moiety has been shown to improve the biological profile, particularly anti-TB activity nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For pyrrole derivatives, QSAR has been applied to develop models that can predict the antimycobacterial activity and guide the design of new, more potent agents researchgate.net. These models can help elucidate the specific structural features that govern activity.

Topomer Comparative Molecular Field Analysis (Topomer CoMFA) is an advanced three-dimensional QSAR (3D-QSAR) methodology designed for rapid lead optimization nih.gov. Unlike traditional CoMFA, Topomer CoMFA does not require the subjective and time-consuming step of aligning the 3D structures of the molecules in a dataset researchgate.net. Instead, it breaks structures into fragments, automatically generates 3D models for them, and then calculates steric and electrostatic fields to build the QSAR model nih.gov.

This method offers several advantages:

Objectivity: It uses a defined set of rules for generating conformations and alignments, removing user bias researchgate.net.

Speed: The process is significantly faster than traditional CoMFA, making it suitable for analyzing large datasets and virtual libraries nih.govresearchgate.net.

Predictive Power: Topomer CoMFA has been successfully applied to numerous 3D-QSAR analyses, demonstrating good predictive capabilities nih.gov.

For pyrrole-based compounds, Topomer CoMFA can be a valuable tool to quickly assess the potential activity of novel derivatives, identify key structural modifications that are likely to improve potency, and search virtual libraries for new compounds with optimized activity profiles nih.gov.

Development of Predictive Models for Molecular Interactions

The development of predictive models for understanding the molecular interactions of "this compound" and related compounds is crucial for elucidating their mechanism of action and guiding the design of new analogues with improved activity. These models primarily rely on computational chemistry techniques to simulate and predict how the molecule interacts with biological targets on a molecular level.

Quantum Chemical Studies

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in understanding the structural and electronic properties of related nitro-pyrrole compounds. For the closely related compound, Methyl 1-Methyl-4-nitro-pyrrole-2-carboxylate (MMNPC), DFT calculations have been used to analyze its vibrational properties, Frontier Molecular Orbitals (FMOs), and Molecular Electrostatic Potential (MEP). researchgate.netnih.gov

The analysis of FMOs, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in predicting the chemical reactivity and bioactivity of the molecule. nih.gov The energy gap between HOMO and LUMO provides insights into the molecule's stability and its ability to participate in chemical reactions. nih.gov

The Molecular Electrostatic Potential (MEP) map is another key output of these studies. It helps in identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting non-covalent interactions with biological targets. nih.gov For instance, the negative potential regions are susceptible to electrophilic attack, while positive potential regions indicate sites for nucleophilic attack. nih.gov

A hypothetical data table illustrating the kind of data generated from such quantum chemical studies for a series of pyrrole derivatives is presented below.

| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| 1 | -6.89 | -3.45 | 3.44 | 5.21 |

| 2 | -7.12 | -3.68 | 3.44 | 4.89 |

| 3 | -6.75 | -3.21 | 3.54 | 5.56 |

| 4 | -7.01 | -3.55 | 3.46 | 5.10 |

| 5 | -6.95 | -3.48 | 3.47 | 5.32 |

This table is illustrative and compiled based on the types of data reported in computational studies of similar compounds.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is pivotal in understanding the specific interactions that govern the biological activity of a compound. For MMNPC, molecular docking studies have been conducted to investigate its potential as an ovarian cancer drug by identifying its binding mode within the active site of target proteins. researchgate.netnih.gov

These simulations can reveal key interactions such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein. nih.gov For example, in studies of other pyrrole-2-carboxamide derivatives, the hydrogen atoms on the pyrrole and carboxamide moieties were found to be crucial for forming hydrogen bonds with the target, and their replacement with methyl groups led to a significant reduction or loss of activity. nih.gov

The results of docking studies are often summarized in a table that highlights the binding affinity and the specific interactions observed.

| Compound ID | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| 1 | Protein X | -8.5 | ASP645, LYS789, TYR812 | 2 |

| 2 | Protein X | -7.9 | ASP645, TYR812 | 1 |

| 3 | Protein X | -9.1 | ASP645, LYS789, TYR812, PHE820 | 3 |

| 4 | Protein Y | -7.2 | LEU234, VAL256 | 0 |

| 5 | Protein Y | -8.0 | LEU234, VAL256, ILE298 | 1 |

This table is illustrative and compiled based on the types of data reported in molecular docking studies of similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For nitroaromatic compounds, QSAR models have been developed to predict their toxicity and other biological effects. mdpi.com

These models use various molecular descriptors, such as hydrophobicity (LogP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., molar refractivity), to quantify the structural features of the molecules. mdpi.com By correlating these descriptors with the observed biological activity, a predictive model can be built. researchgate.net For instance, in a study on the antimycobacterial activity of pyrrole derivatives, a 3D-QSAR model was developed that successfully explained the structure-activity relationships of the tested compounds. researchgate.net

The development of robust QSAR models is a key step in the rational design of new compounds, as it allows for the virtual screening of large libraries of molecules and the prioritization of candidates for synthesis and biological testing. mdpi.com

Computational Chemistry and Cheminformatics in Research on Pyrrole 2 Carboxamides

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for understanding how a potential drug molecule interacts with its biological target on an atomic level.

In studies of pyrrole-2-carboxamides, docking simulations are widely used to elucidate structure-activity relationships (SAR). For instance, research on a closely related compound, Methyl 1-Methyl-4-nitro-pyrrole-2-carboxylate (MMNPC), utilized molecular docking to explore its potential as a drug candidate for ovarian cancer. nih.gov By simulating the binding of MMNPC to specific protein targets associated with the disease, scientists can predict its inhibitory activity and binding affinity, providing a rationale for its biological effects. nih.govresearchgate.net

This approach has been successfully applied to a broader range of pyrrole-2-carboxamide derivatives. In the development of novel inhibitors for Mycobacterium tuberculosis, docking studies were performed against the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov These simulations revealed key interactions, such as hydrogen bonds between the amide group of the ligand and amino acid residues like ASP645 in the protein's active site. nih.gov The predicted binding models helped explain why certain structural modifications, like the presence of electron-withdrawing groups on an attached phenyl ring, significantly enhanced anti-tuberculosis activity. nih.govnih.gov

Similarly, docking simulations have guided the design of fused 1H-pyrrole derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two important targets in cancer therapy. nih.gov The simulations provide binding energy values, which help to rank potential inhibitors before their synthesis. nih.gov For example, the binding energy of the known EGFR inhibitor Erlotinib was calculated as -23.49 kcal/mol, setting a benchmark for newly designed pyrrole (B145914) compounds. nih.gov

| Compound Class | Target Protein | Key Interactions/Findings |

| Methyl 1-Methyl-4-nitro-pyrrole-2-carboxylate (MMNPC) | Ovarian Cancer Targets | Predicted inhibitory activity based on binding simulations. nih.gov |

| Pyrrole-2-carboxamide Derivatives | MmpL3 (M. tuberculosis) | Hydrogen bonding with ASP645; bulky substituents improve activity. nih.gov |

| Fused 1H-Pyrrole Derivatives | EGFR / CDK2 (Cancer) | Identification of hydrophobic and hydrogen bond interactions within the adenine (B156593) pocket. nih.gov |

| Pyrrole Derivatives | COX-2 (Inflammation) | Docking used to rationalize anti-inflammatory activity. researchgate.net |

Conformational Analysis and Energetic Considerations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred three-dimensional shape, or conformation, of a molecule is critical because its geometry dictates how it can interact with a biological target.

For derivatives like Methyl 1-Methyl-4-nitro-pyrrole-2-carboxylate (MMNPC), computational methods such as Density Functional Theory (DFT) are employed to perform a potential energy surface (PES) scan. nih.govresearchgate.net This analysis systematically rotates specific bonds in the molecule and calculates the corresponding energy at each step. molssi.org The result is a map of the energy landscape, which identifies the most stable, low-energy conformations. The optimized geometry from the PES scan represents the most probable shape of the molecule in a biological system and is used as the starting point for more complex simulations like molecular docking. nih.govresearchgate.net

Cheminformatics Approaches for Compound Library Design and Analysis

Cheminformatics combines computer and informational sciences to address problems in chemistry, particularly in the context of drug discovery. It is used to design and analyze large libraries of compounds to identify promising new drug candidates efficiently.

A key application of cheminformatics is structure-guided drug design. In the search for new anti-tubercular agents, researchers designed a focused library of pyrrole-2-carboxamide derivatives. nih.govnih.gov The design process began with the known crystal structure of the MmpL3 protein and a pharmacophore model, which defines the essential three-dimensional features required for biological activity. nih.gov By mapping compounds to this model, scientists could rationally introduce modifications to the pyrrole-2-carboxamide scaffold to improve binding and efficacy. nih.gov

This approach relies heavily on the analysis of structure-activity relationships (SAR), which correlate changes in a molecule's structure with changes in its biological activity. The SAR studies for the anti-tubercular pyrrole-2-carboxamides revealed that:

Attaching phenyl or pyridyl groups with electron-withdrawing substituents to the pyrrole ring enhanced potency. nih.govnih.gov

Adding bulky substituents to the carboxamide group also improved activity. nih.govnih.gov

These insights, derived from analyzing the initial library, guided the synthesis of subsequent generations of compounds with optimized properties. nih.gov Similar design strategies have been employed to create libraries of pyrrolo[3,2-b]pyridine-3-carboxamide derivatives, leading to the identification of compounds with potent anti-TB activity. researchgate.net

Predictive Modeling of Molecular Properties Relevant to Biological Activity

In modern drug discovery, it is crucial to evaluate a compound's potential for success early in the development pipeline. Predictive computational models are used to estimate important pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govresearchgate.net These in silico models help to filter out compounds that are likely to fail later due to poor bioavailability or unacceptable toxicity, long before they are tested in animals or humans. uniroma1.it

For compounds related to 1-methyl-4-nitro-1H-pyrrole-2-carboxamide, predictive models are part of the standard evaluation process. Studies on MMNPC, for instance, included assessments of its "drug likeness," which relies on computational models that evaluate whether a molecule possesses physical and chemical properties consistent with known oral drugs (e.g., Lipinski's Rule of Five). nih.govresearchgate.netsimulations-plus.com

| Predicted Property | Computational Method | Relevance in Drug Discovery |

| Drug Likeness | Rule-based filters (e.g., Lipinski's Rule of 5) | Assesses potential for oral bioavailability. nih.govsimulations-plus.com |

| Toxicity | QSAR, Machine Learning Models | Predicts potential adverse effects (e.g., mutagenicity, organ toxicity). researchgate.netuniroma1.it |

| Metabolism | Pharmacophore and structure-based models | Predicts metabolic stability and potential sites of metabolism by enzymes like CYP450. researchgate.net |

| Physicochemical Properties (Solubility, logP) | Quantitative Structure-Property Relationship (QSPR) | Determines absorption and distribution characteristics. nih.gov |

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in a molecule.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-methyl-4-nitro-1H-pyrrole-2-carboxamide, distinct signals corresponding to each type of proton would be expected. The N-methyl group would likely appear as a singlet in the range of 3.5-4.0 ppm. The two protons on the pyrrole (B145914) ring are in different chemical environments and would appear as distinct signals, likely doublets due to coupling with each other. The proton at the 5-position is expected to be downfield due to the deshielding effect of the adjacent nitro group, while the proton at the 3-position would be influenced by the carboxamide group. The amide protons (-CONH₂) would typically present as one or two broad signals, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be anticipated for the N-methyl carbon, the two pyrrole ring carbons bearing a proton, the two quaternary pyrrole carbons (one attached to the carboxamide and the other to the nitro group), and the carbonyl carbon of the carboxamide group. The chemical shifts of the pyrrole ring carbons would be significantly influenced by the electron-withdrawing nature of the nitro and carboxamide substituents.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic absorption bands would be expected for:

N-H stretching of the primary amide, typically appearing as two bands in the region of 3400-3200 cm⁻¹.

C=O stretching of the amide carbonyl group, which is a strong absorption usually found in the range of 1680-1630 cm⁻¹.

N-O stretching of the nitro group, which characteristically shows two strong bands, an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.

C-H stretching of the methyl group and the pyrrole ring.

C=C and C-N stretching vibrations of the pyrrole ring.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, confirming the molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and the nitro group (NO₂), providing further structural clues. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are essential for separating the target compound from impurities and for confirming its identity by comparing its retention time with a known standard.

HPLC is a powerful technique for assessing the purity of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be suitable for analyzing this compound. The purity of the sample can be determined by integrating the peak area of the main compound and any impurity peaks detected by a UV detector, typically set at a wavelength where the compound exhibits strong absorbance.

For compounds that are volatile and thermally stable, GC-MS is a highly effective technique for both separation and identification. While the volatility of this compound would need to be considered, GC-MS analysis could provide separation of any volatile impurities. The mass spectrometer detector would then provide mass spectra for each separated component, allowing for their identification.

Future Research Directions and Identification of Research Gaps

Exploration of Unexplored Synthetic Routes for Functionalization

The functionalization of the pyrrole (B145914) ring is crucial for modulating the pharmacological properties of its derivatives. While standard synthetic routes exist, future research should focus on novel and more efficient methodologies.

C-H Activation: A significant research gap exists in the application of direct C-H activation strategies to the 1-methyl-4-nitro-1H-pyrrole-2-carboxamide core. This approach would allow for the introduction of various substituents at positions 3 and 5 of the pyrrole ring without the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic pathway.

Late-Stage Functionalization: Developing methods for late-stage functionalization would be highly valuable. This involves modifying the core scaffold after the main structure is already assembled, enabling the rapid generation of a diverse library of analogues for screening. Techniques such as photocatalysis or electrochemistry could be explored to introduce novel functional groups under mild conditions, preserving the integrity of the nitro and carboxamide moieties.

Flow Chemistry: The synthesis of nitroaromatic compounds can present safety and scalability challenges. The use of continuous flow chemistry could mitigate these risks by allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This methodology could also facilitate multi-step syntheses in a streamlined and automated fashion, accelerating the production of derivatives.

Alternative Coupling Chemistries: While traditional cross-coupling reactions are well-established, exploring newer catalytic systems, such as those based on nickel or copper, could provide alternative reactivity and selectivity for functionalizing the pyrrole ring. For instance, these could be used to introduce novel aryl or alkyl groups that are not accessible through conventional palladium catalysis.

Identification of Novel Biological Targets for Pyrrole-2-carboxamide Scaffolds

The pyrrole-2-carboxamide scaffold has been associated with a diverse range of biological targets. A systematic exploration of new therapeutic areas is a logical next step. researchgate.net

Structure-activity relationship (SAR) studies have demonstrated that the pyrrole-2-carboxamide scaffold is a versatile backbone for developing inhibitors against various biological targets. nih.govnih.gov Research has identified its potential in targeting Mycobacterial Membrane Protein Large 3 (MmpL3) for tuberculosis treatment, serotonin (B10506) 5-HT6 receptors for cognitive disorders, and Janus kinase 2 (JAK2) for inflammatory conditions. researchgate.netnih.govacs.org

Future research should aim to broaden the scope of known targets by screening derivatives of this compound against a wider range of protein classes.

| Established & Potential Biological Targets for Pyrrole-2-carboxamide Scaffolds |

| Class |

| Bacterial Enzymes |

| Viral Proteases |

| Kinases |

| G-Protein Coupled Receptors (GPCRs) |

| Other Enzymes |

Kinase Panels: High-throughput screening against comprehensive kinase panels could identify novel anticancer or anti-inflammatory activities. Many approved kinase inhibitors feature nitrogen-containing heterocyclic cores, making the pyrrole-2-carboxamide scaffold a promising candidate.

Epigenetic Targets: There is a significant research gap concerning the activity of this scaffold against epigenetic targets such as histone deacetylases (HDACs) or methyltransferases. These enzymes play a crucial role in cancer and other diseases, and their inhibition is a major focus of current drug discovery efforts.

Protein-Protein Interaction (PPI) Modulators: The carboxamide linkage and the potential for diverse substitutions on the pyrrole ring make this scaffold suitable for designing modulators of PPIs. These targets are often considered challenging but represent a frontier in drug discovery for various diseases, including cancer and autoimmune disorders.

Advanced Derivatization Strategies for Enhanced Selectivity and Potency

To optimize the therapeutic potential of this compound, advanced and rational derivatization strategies are essential. Structure-guided design, based on the crystal structure of target proteins, has already proven effective for this scaffold. nih.govnih.gov

Bioisosteric Replacement of the Nitro Group: The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the pyrrole ring. However, it can sometimes be associated with metabolic liabilities or toxicity. A key area for future research is the systematic replacement of the nitro group with other bioisosteres, such as a cyano, sulfonyl, or trifluoromethyl group, to modulate potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping and Ring System Modification: While maintaining the core carboxamide pharmacophore, the pyrrole ring itself could be replaced with other five- or six-membered heterocycles (e.g., pyrazole, thiazole, pyridine) to explore new chemical space and intellectual property. This "scaffold hopping" approach could lead to the discovery of derivatives with entirely new biological activities or improved drug-like properties.

Fragment-Based Growth: Utilizing a fragment-based drug discovery (FBDD) approach, the this compound core could be used as a starting point. Small molecular fragments could be grown or linked from various positions on the scaffold to optimize interactions within a target's binding site, leading to highly potent and selective inhibitors.

| Proposed Derivatization Strategies |

| Strategy |

| Bioisosteric Replacement |

| Scaffold Hopping |

| Fragment-Based Growth |

| Conformational Restriction |

Integration with High-Throughput Screening in Early-Stage Discovery Research

The identification of MmpL3 inhibitors has demonstrated the utility of whole-cell-based screening for pyrrole-containing compound libraries. nih.gov To accelerate the discovery of new therapeutic applications for this compound derivatives, a more systematic integration with high-throughput screening (HTS) is necessary.

Development of a Dedicated Compound Library: A crucial first step is the creation of a diverse chemical library based on the this compound scaffold. This library should incorporate a wide range of functional groups at multiple positions on the pyrrole ring and the carboxamide nitrogen, systematically exploring variations in size, electronics, and hydrogen bonding potential.

Target-Based and Phenotypic Screening: This library should be subjected to both target-based screening (against specific enzymes or receptors) and phenotypic screening (observing effects on whole cells or organisms). Phenotypic screening, in particular, offers the advantage of identifying compounds with desired biological effects without prior knowledge of the specific molecular target, which can then be identified in subsequent studies.

High-Content Imaging: Combining HTS with high-content imaging can provide valuable data on a compound's effects on cellular morphology, protein localization, and other complex cellular phenotypes. This approach can help to elucidate the mechanism of action and potential off-target effects early in the discovery process.

Development of Sophisticated Computational Approaches for De Novo Compound Design

Computational chemistry is an indispensable tool for modern drug discovery. nih.gov While initial work on pyrrole-2-carboxamides has utilized pharmacophore modeling and docking, there is a significant opportunity to apply more advanced computational methods for the de novo design of novel compounds. nih.govnih.gov

Machine Learning and AI-Driven Design: Generative artificial intelligence models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing libraries of active molecules to design entirely new chemical entities based on the pyrrole-2-carboxamide scaffold. universiteitleiden.nl These models can be programmed to optimize for multiple parameters simultaneously, such as predicted potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Quantitative Structure-Activity Relationship (QSAR): Developing robust 2D and 3D-QSAR models can establish clear relationships between structural features and biological activity. mdpi.com These models are valuable for predicting the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates and conserving resources. mdpi.com

Molecular Dynamics Simulations: While docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations can predict the stability of a compound within the binding pocket of a target protein over time. rsc.org MD simulations can reveal key dynamic interactions and conformational changes that are crucial for a compound's mechanism of action, providing deeper insights for rational drug design.

| Computational Design Approaches |

| Method |

| Machine Learning (e.g., GANs, RNNs) |

| QSAR (2D and 3D) |

| Molecular Dynamics (MD) Simulations |

| Structure-Based Pharmacophore Modeling |

By systematically addressing these research gaps and pursuing these future directions, the scientific community can fully explore the therapeutic potential of this compound and its derivatives, potentially leading to the development of new and effective medicines for a range of diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-methyl-4-nitro-1H-pyrrole-2-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via a coupling reaction between 1-methyl-4-nitro-1H-pyrrole-2-carbonyl chloride and amines. A general procedure involves dissolving the amine in a water/dioxane mixture (1:1 v/v), adding NaHCO₃ as a base, and dropwise addition of the acyl chloride in dry dioxane. After 2 hours at room temperature, acidification (pH 3 with HCl) and purification via flash chromatography (DCM/MeOH) yield the product . Key variables affecting yield include stoichiometric ratios (e.g., 2:1 acyl chloride-to-amine), solvent polarity, and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Resonances for the methyl group (δ ~3.8–4.0 ppm) and nitro group (δ ~8.1–8.3 ppm) are diagnostic. Aromatic protons in the pyrrole ring appear as singlets or doublets (δ ~6.5–7.5 ppm) .

- Mass Spectrometry (ESI) : The molecular ion [M+H]⁺ is observed at m/z 215–220, with fragmentation patterns confirming the nitro and carboxamide substituents .

- IR Spectroscopy : Stretching frequencies for NO₂ (~1520 cm⁻¹) and amide C=O (~1680 cm⁻¹) are critical for functional group identification .

Q. How does the solubility profile of this compound impact experimental design?

- Methodological Answer : The compound exhibits limited solubility in aqueous media but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and dioxane. For biological assays, pre-dissolution in DMSO followed by dilution in buffer (≤1% DMSO) is recommended to avoid precipitation. Solubility challenges in crystallization studies may require mixed-solvent systems (e.g., ethanol/water) .

Advanced Research Questions

Q. What structural features of this compound contribute to its biological activity, and how can SAR studies be designed?

- Methodological Answer : The nitro group enhances electrophilicity, enabling interactions with bacterial nitroreductases, while the carboxamide moiety facilitates hydrogen bonding. Structure-activity relationship (SAR) studies should focus on:

-

Nitro Group Modifications : Replace with cyano or sulfonamide to assess redox sensitivity.

-

Methyl Substitution : Test analogs with ethyl or benzyl groups at the 1-position for steric effects.

-

Amide Variations : Introduce secondary or tertiary amides to probe hydrogen-bonding capacity.

Biological testing against Gram-negative strains (e.g., E. coli) with MIC assays can quantify potency .Analog MIC (µg/mL) Key Structural Change Parent Compound 6.05–6.25 None 5c (Chloro-derivative) 6.10 4-Chlorobenzyl substitution 5e (Methoxy-derivative) 6.25 4-Methoxybenzyl substitution

Q. How can X-ray crystallography resolve contradictions in proposed molecular conformations of this compound?

- Methodological Answer : Single-crystal X-ray diffraction can determine the dihedral angle between the nitro and carboxamide groups, resolving disputes over planarity. For example, studies on N-nitro-pyrrole derivatives reveal torsional angles of ~10–15°, indicating partial conjugation. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (R-factor < 0.05) ensure accuracy. Discrepancies between computational (DFT) and experimental results may arise from crystal packing effects .

Q. What computational strategies are effective for modeling the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to compute HOMO-LUMO gaps, highlighting the electron-deficient nature of the nitro group.

- Molecular Dynamics (MD) : Simulate solvation in explicit water/DMSO mixtures to predict aggregation behavior.

- Docking Studies : Target bacterial nitroreductases (PDB: 1YAH) to map binding poses. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Experimental Design & Data Analysis

Q. How can researchers address discrepancies in antimicrobial activity data for this compound analogs?

- Methodological Answer : Contradictions often arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines:

- Inoculum Preparation : Adjust to 1–5 × 10⁵ CFU/mL.

- Positive Controls : Include ciprofloxacin for Gram-negative bacteria.

- Data Normalization : Express MICs relative to internal standards. Statistical analysis (ANOVA, p < 0.05) identifies significant potency differences between analogs .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Methodological Answer : Common byproducts include dimerized pyrroles (via electrophilic aromatic substitution) and hydrolyzed carboxamides. Mitigation approaches:

- Temperature Control : Maintain reaction at 20–25°C to suppress nitro group decomposition.

- Protecting Groups : Temporarily protect the pyrrole nitrogen with Boc groups during coupling.

- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.